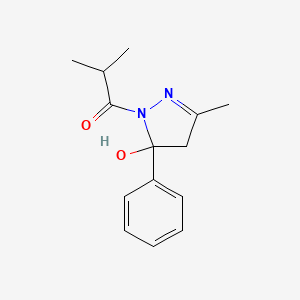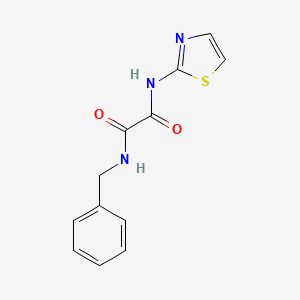![molecular formula C16H23NO6 B5083773 4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)
4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate, commonly known as DMEMO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMEMO is a member of the morpholine family and is widely used in various fields of research, including medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
DMEMO inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. The increased concentration of acetylcholine enhances cholinergic neurotransmission, leading to improved cognitive function.
Biochemical and Physiological Effects
DMEMO has been shown to have several biochemical and physiological effects. It enhances the cholinergic neurotransmission in the brain, leading to improved cognitive function. DMEMO has also been shown to have antioxidant properties, which can protect against oxidative stress. Additionally, DMEMO has been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMEMO has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it an ideal tool for studying the cholinergic system. DMEMO is also relatively easy to synthesize and purify, making it readily available for research. However, DMEMO has some limitations for lab experiments. It is a synthetic compound, and its effects may not be representative of natural compounds. Additionally, DMEMO has limited solubility in water, which can make it challenging to use in some experiments.
Direcciones Futuras
DMEMO has several potential future directions in scientific research. It can be used in the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. DMEMO can also be used in the study of the cholinergic system and its role in cognitive function. Additionally, DMEMO can be used in the development of new methods for the synthesis of morpholine derivatives.
Conclusion
In conclusion, DMEMO is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, enhances the cholinergic neurotransmission in the brain, and has several biochemical and physiological effects. DMEMO has several advantages for lab experiments, but it also has some limitations. DMEMO has several potential future directions in scientific research, making it an essential tool for researchers in various fields.
Métodos De Síntesis
DMEMO is synthesized through a multistep process that involves the reaction of 2,6-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting product with morpholine. The final product is then purified through crystallization and recrystallization techniques to obtain DMEMO in its pure form.
Aplicaciones Científicas De Investigación
DMEMO has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DMEMO has been shown to enhance the cholinergic neurotransmission in the brain, which is essential for cognitive function. DMEMO has also been used in the development of new drugs for the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by the loss of cholinergic neurons in the brain.
Propiedades
IUPAC Name |
4-[2-(2,6-dimethylphenoxy)ethyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-12-4-3-5-13(2)14(12)17-11-8-15-6-9-16-10-7-15;3-1(4)2(5)6/h3-5H,6-11H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECJARKRYULHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199404 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5083690.png)
![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N-diethyl-N-methyl-1-butanaminium iodide](/img/structure/B5083696.png)
![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5083698.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5083712.png)

![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)

![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)

